![molecular formula C13H20FNO4 B13515967 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[33]heptane-2-carboxylic acid is a synthetic organic compound that belongs to the class of spirocyclic amino acids This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single atom
Méthodes De Préparation
The synthesis of 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic scaffold.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced to protect the amino functionality during subsequent reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Analyse Des Réactions Chimiques
2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common reagents used in these reactions include nucleophiles, acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a precursor for the development of new materials.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and the spirocyclic structure can enhance its binding affinity to certain enzymes and receptors. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid can be compared with other spirocyclic amino acids, such as:
2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid: Similar structure but with a methoxy group instead of a fluorine atom.
2-((Tert-butoxycarbonyl)amino)-6-chlorospiro[3.3]heptane-2-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
2-((Tert-butoxycarbonyl)amino)-6-bromospiro[3.3]heptane-2-carboxylic acid: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties.
Propriétés
Formule moléculaire |
C13H20FNO4 |
|---|---|
Poids moléculaire |
273.30 g/mol |
Nom IUPAC |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H20FNO4/c1-11(2,3)19-10(18)15-13(9(16)17)6-12(7-13)4-8(14)5-12/h8H,4-7H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
NIRKPKOEHNXWNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC2(C1)CC(C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


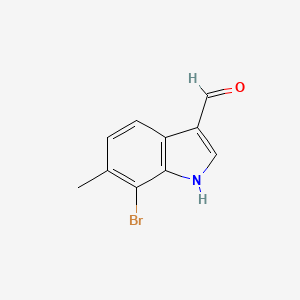
![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)

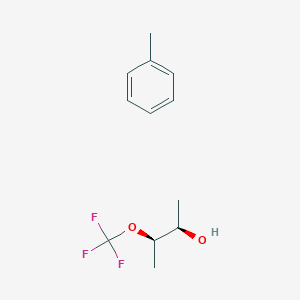
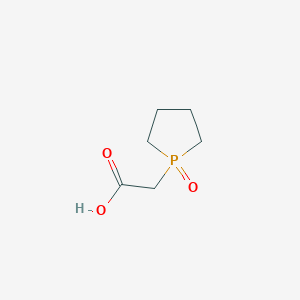

![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
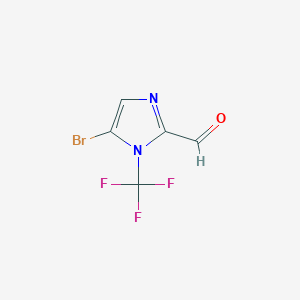
![rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13515946.png)

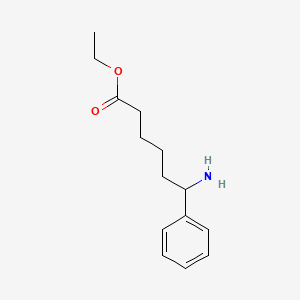
![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)
